molecular formula C9H10N2O4 B1437065 Ethyl 4-methyl-5-nitropicolinate CAS No. 868551-26-2

Ethyl 4-methyl-5-nitropicolinate

Cat. No. B1437065
M. Wt: 210.19 g/mol
InChI Key: SZHWIVMKQWHMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-5-nitropicolinate (EMNP) is a synthetic compound that has been studied for its potential applications in various scientific areas, including organic synthesis and biochemistry. EMNP is one of the most widely studied nitropicolinates, a family of compounds that contain a nitro group and a carboxylic acid group. EMNP has been used in numerous studies due to its unique properties, such as its stability, solubility, and reactivity.

Scientific Research Applications

Synthesis of Heterocyclic Compounds Ethyl 4-methyl-5-nitropicolinate serves as an important intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in the development of pharmaceuticals and agrochemicals. A study outlined a method for synthesizing polyfunctionally substituted cinnolines, which are prominent structures in many biologically active molecules, by reacting ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins. This process, facilitated by microwave irradiation, exemplifies the compound's role in creating complex heterocyclic frameworks with potential therapeutic applications (Hameed et al., 2017).

Advanced Material Synthesis The compound also finds applications in the synthesis of materials with unique properties. For instance, Ethyl 4-(4-Nitrophenoxy) picolinate, a derivative, has been synthesized as an intermediate for producing various biologically active compounds. The methodology involves a three-step synthesis from 2-picolinic acid, showcasing the adaptability of ethyl 4-methyl-5-nitropicolinate derivatives in generating complex molecules for material science applications (Xiong et al., 2019).

Environmental Applications In environmental science, derivatives of ethyl 4-methyl-5-nitropicolinate have been employed in the analysis of pollutants. For example, a liquid chromatography with electrochemical detection method was developed for the sensitive determination of nitropesticides in water samples, illustrating the compound's relevance in environmental monitoring and pollution control (Galeano-Díaz et al., 2000).

Antimicrobial Research Research on nitroimidazole derivatives, which can be synthesized from ethyl 4-methyl-5-nitropicolinate, has shown promising antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, underscoring the compound's potential in medicinal chemistry (Benkli et al., 2003).

Future Directions

The future directions of Ethyl 4-methyl-5-nitropicolinate could involve its continued use in the synthesis of various nitrogen-containing heterocycles. Its potential applications in other areas of research or industry would likely depend on further studies and developments in related fields.

Relevant Papers While specific papers on Ethyl 4-methyl-5-nitropicolinate were not found in the search results, there are papers on related topics such as the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids . These papers could potentially provide more insight into the properties and applications of Ethyl 4-methyl-5-nitropicolinate and similar compounds.

properties

IUPAC Name

ethyl 4-methyl-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHWIVMKQWHMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-5-nitropicolinate

Synthesis routes and methods I

Procedure details

To concentrated sulfuric acid (45 mL) was added ethanol (100 mL) under ice-cooling, followed by adding 2-cyano-4-methyl-5-nitropyridine (3.54 g), and the reaction vessel was equipped with a reflux condenser, and the mixture was stirred at 120° C. for 2 hours. The reaction mixture was cooled to room temperature. The reaction mixture was poured into ice, and the resulting mixture was extracted with diethyl ether. The water layer was extracted with methylene chloride. The extracts were combined, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=3/1) to give the title compound (3.23 g).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (768 mL) was added slowly to ethanol (1.6 L) with cooling (exothermic reaction!). 4-Methyl-5-nitropyridine-2-carbonitrile (62.4 g, 0.38 mol) was added to the cold solution. After the addition was complete, the solution was refluxed under nitrogen for 2 h. Part of the solvent (500 mL) was removed using an oil pump at 30° C. The remaining thick solution was poured onto ice (1 kg). After stirring for 15 min, the mixture was extracted with ether (2×1 L) and multiple times with dichloromethane. At first, the organic layer was the TOP layer. As the extraction continued, the organic layer changed from the top layer to the bottom layer due to change in density as less ethanol was extracted. The combined organic extracts were dried (magnesium sulfate) and concentrated. Recrystallization from hexanes yielded 44.4 g (56%) of the desired product. 1H NMR (300 MHz, CDCl3) δ ppm 1.46 (t, 3H, J=7.5 Hz), 2.71 (s, 3H), 4.51 (q, 2H, J=7.5 Hz), 8.13 (s, 1H), 9.22 (s, 1H). LCMS: (APCI, M+H+)=209
Quantity
768 mL
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-5-nitropicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-5-nitropicolinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methyl-5-nitropicolinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyl-5-nitropicolinate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyl-5-nitropicolinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methyl-5-nitropicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.